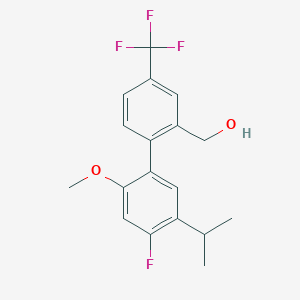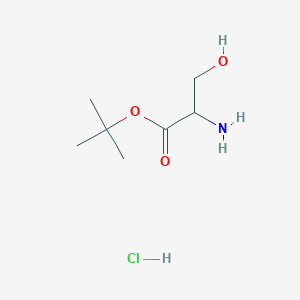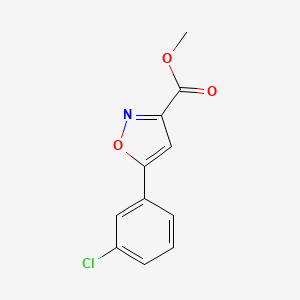
5-(3-氯苯基)-异恶唑-3-羧酸甲酯
描述
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester (5-CPI-3-CAME) is an organic compound that is widely used in scientific research. It is a type of isoxazole, which is a heterocyclic organic compound containing an oxygen atom in a three-membered ring. 5-CPI-3-CAME is a colorless solid with a molecular weight of 223.62 g/mol. It is soluble in methanol, ethanol, and chloroform.
科学研究应用
合成和生物活性
- 含有异恶唑和异噻唑部分的新型共烯酸衍生物的合成和生物活性
- 应用:已探索含有异恶唑部分的衍生物在化疗中的应用,特别是在脑肿瘤中。一项研究表明,当这些异恶唑衍生物与抗肿瘤药物替莫唑胺 (Temozolomide) 联合使用时,具有协同作用。
- 参考:(Kletskov 等人,2018)
化学性质和互变异构
- 具有五元环的杂芳族化合物的互变异构——I:5-羟基异恶唑-异恶唑-5-酮
- 应用:研究了异恶唑及其衍生物的互变异构和碱性,深入了解了它们的化学性质,这对于在科学研究中进一步应用至关重要。
- 参考:(Boulton 和 Katritzky,1961)
除草活性
- 3-芳基-5-(卤代烷基)-4-异恶唑甲酰胺及其衍生物的合成和除草活性
- 应用:本研究开发了显示出对阔叶和窄叶杂草具有显着前出土和后出土除草活性的异恶唑甲酰胺。
- 参考:(Hamper 等人,1995)
杀幼虫特性
- 杀幼虫异恶唑:合成及其对埃及伊蚊幼虫的有效敏感性
- 应用:合成的异恶唑经过测试,对埃及伊蚊幼虫具有杀幼虫活性,显示出控制蚊子种群的有效性。
- 参考:(Silva-Alves 等人,2013)
药用应用
- 苯基甲基-异恶唑的反应性代谢物形成的新型生物激活机制
- 应用:探索了苯基甲基-异恶唑衍生物的生物激活机制,这些衍生物是电压门控钠通道 1.7 型的有效抑制剂,表明了它们在药物开发中的潜力。
- 参考:(Bylund 等人,2012)
化学合成和结构
- 含有异恶唑杂环的羟基苯甲醛衍生物的合成
- 应用:专注于合成带有异恶唑环的羟基苯甲醛衍生物,为各种研究应用提供了可用的化合物多样性。
- 参考:(Potkin 等人,2012)
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds have been found to be marginally stable in water , which could impact their bioavailability
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the action of this compound could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
属性
IUPAC Name |
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZMFMLMVLGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


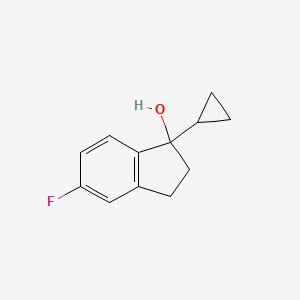
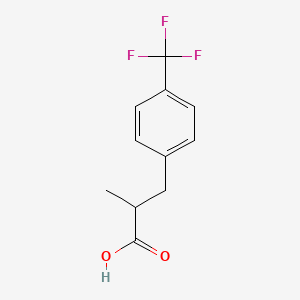

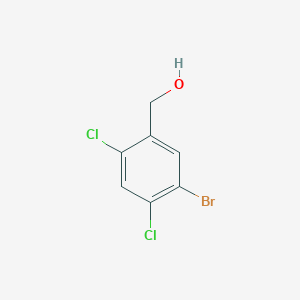
![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
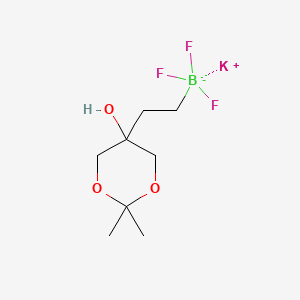
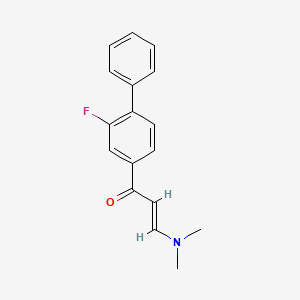

![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)
